Enhanced Lipophilicity (XLogP3) of the Dual-Substituted Benzonitrile vs. Mono-Substituted Analogs
The addition of both the 2-oxopropyl and trifluoromethoxy groups onto the benzonitrile core significantly increases predicted lipophilicity compared to compounds bearing only one of these substituents. The target compound 3-(2-oxopropyl)-5-(trifluoromethoxy)benzonitrile has a computed XLogP3 value of 2.4 [1]. In contrast, 3-(trifluoromethoxy)benzonitrile (CAS 52771-22-9) has a lower XLogP3 of approximately 2.0 [2], and 3-(2-oxopropyl)benzonitrile (CAS 73013-50-0) has an even lower XLogP3 of 1.3 [3]. This 0.4–1.1 log unit increase reflects a measurable shift in lipophilicity, which is critical for optimizing membrane permeability and oral bioavailability in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 3-(Trifluoromethoxy)benzonitrile (XLogP3 ~2.0); 3-(2-Oxopropyl)benzonitrile (XLogP3 1.3) |
| Quantified Difference | +0.4 vs. 3-(trifluoromethoxy)benzonitrile; +1.1 vs. 3-(2-oxopropyl)benzonitrile |
| Conditions | Computed XLogP3 values from PubChem (2025 release) |
Why This Matters
The higher logP value indicates improved passive membrane permeability, making this compound a more suitable starting point for central nervous system (CNS) or intracellular-target drug discovery programs where moderate-to-high lipophilicity is required.
- [1] PubChem Compound Summary for CID 165767424, 3-(2-Oxopropyl)-5-(trifluoromethoxy)benzonitrile. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 95952, 3-(Trifluoromethoxy)benzonitrile. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 13354959, 3-(2-Oxopropyl)benzonitrile. National Center for Biotechnology Information (2025). View Source
